

# MAP17 Expression in Human Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MAP17     |           |
| Cat. No.:            | B15597279 | Get Quote |

### Introduction

MAP17, a small 17-kDa non-glycosylated membrane protein also known as PDZK1IP1, has emerged as a significant player in tumorigenesis and inflammation.[1] While its expression in normal human tissues is highly restricted, MAP17 is frequently overexpressed in a wide array of human carcinomas, where its presence often correlates with tumor progression and a more dedifferentiated phenotype.[1][2][3] This technical guide provides a comprehensive overview of MAP17 expression in different human tissues, details key experimental protocols for its detection, and elucidates its involvement in critical signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.

# MAP17 Expression in Normal and Cancerous Tissues

### **Expression in Normal Human Tissues**

**MAP17** expression in healthy adult tissues is limited. It is primarily found in the proximal tubular epithelial cells of the kidney. Additionally, expression has been noted in epidermal keratinocytes and spermatids. This restricted expression pattern contrasts sharply with its widespread upregulation in cancerous tissues.

# **Overexpression in Human Carcinomas**







A substantial body of evidence demonstrates the overexpression of **MAP17** in a multitude of human cancers.[1][2] This upregulation is a common feature of carcinomas and is often linked to advanced tumor stages and poorer prognoses.[1][4]

The following tables summarize quantitative data on **MAP17** expression in different human cancers, as determined by immunohistochemistry (IHC) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Table 1: MAP17 Protein Expression in Human Cancers (Immunohistochemistry)



| Cancer Type       | Percentage of<br>Cases with MAP17<br>Expression                                                                                                                       | Key Findings &<br>Correlations                                                                                                           | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Breast Cancer     | 60% of human<br>mammary tumors                                                                                                                                        | Expression increases with tumor stage and is strongly correlated with tumoral progression. Not expressed in normal or benign neoplasias. | [5][6]    |
| Colorectal Cancer | High expression (>30% of cancer cells) is a prognostic marker for worse 3-year progression-free survival (35.2% vs. 91%) and 5-year overall survival (40.8% vs. 91%). | Expression of >10% correlates with advanced disease stage.                                                                               | [7]       |
| Cervical Cancer   | ~70% of tumors show expression. 18% negative, 61% intermediate levels, 21% very high levels.                                                                          | Not expressed in adenoma tumors. High levels of both MAP17 and SGLT1 are markers for good prognosis after cisplatin plus radiotherapy.   | [8]       |
| Ovarian Carcinoma | 36.9% of 111 cases were positive.                                                                                                                                     | Overexpression strongly correlates with tumoral progression.                                                                             | [2][6]    |



| Prostate Cancer | Expression strongly correlates with tumoral progression (P < 0.0001).                | Higher levels of staining are observed in adenocarcinoma lesions compared to benign prostatic tissue and prostatic intraepithelial neoplasia. | [2][3][9] |
|-----------------|--------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Lung Cancer     | Significantly upregulated in carcinomas compared with adjacent healthy lung tissues. | Higher expression in adenocarcinomas.                                                                                                         | [10]      |
| Rectal Cancer   | 69% of tumors exhibited high expression.                                             | High MAP17 expression is associated with a worse response to anticancer treatments.                                                           | [11]      |

Table 2: MAP17 mRNA Expression in Human Cancers (RT-qPCR)



| Cancer Type                           | Fold<br>Change/Expression<br>Level                                                   | Key Findings &<br>Correlations                                                                                                       | Reference |
|---------------------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Hepatocellular<br>Carcinoma (HCC)     | 62.90% of tumors showed a ≥ 2-fold increase compared to peritumoral tissues.         | Significantly increased mRNA expression in HCC relative to peritumoral liver tissues.                                                | [12]      |
| Non-Small Cell Lung<br>Cancer (NSCLC) | Significantly upregulated in carcinomas compared with adjacent healthy lung tissues. | Higher expression in<br>NSCLC cell lines<br>(A549, Calu-3, H1975,<br>and H2228) compared<br>to normal human lung<br>cell line MRC-5. | [10]      |

# **Signaling Pathways Involving MAP17**

**MAP17** overexpression induces significant changes in cellular signaling, primarily through the generation of reactive oxygen species (ROS).[13] This increase in ROS acts as a second messenger, activating several pro-tumorigenic pathways.[5][7]

## **MAP17-Induced ROS and Downstream Signaling**

Overexpression of **MAP17** leads to an increase in intracellular ROS, which in turn activates the PI3K/AKT and Wnt signaling pathways, while also influencing the p53 and p38 MAPK pathways.[7][10][14]





Click to download full resolution via product page

Caption: MAP17-induced ROS activates multiple signaling pathways.

# **MAP17** and the Notch Signaling Pathway

**MAP17** can activate the Notch signaling pathway through its interaction with NUMB, a known inhibitor of Notch. By binding to NUMB, **MAP17** prevents it from promoting the degradation of the Notch intracellular domain (NICD), leading to increased NICD levels and subsequent activation of Notch target genes. This contributes to an increase in cancer stem cell-like properties.[2]





MAP17-Mediated Activation of the Notch Pathway

Click to download full resolution via product page

Caption: **MAP17** activates Notch signaling by sequestering NUMB.

# **Experimental Protocols for MAP17 Detection**

Accurate and reliable detection of **MAP17** is crucial for both research and potential clinical applications. The following sections provide detailed methodologies for immunohistochemistry, Western blotting, and RT-qPCR.

# **Experimental Workflow Overview**

The general workflow for analyzing **MAP17** expression in tissue samples involves sample acquisition and preparation, followed by specific detection methods and data analysis.





Click to download full resolution via product page

Caption: Workflow for MAP17 expression analysis.

# Immunohistochemistry (IHC)

IHC is a powerful technique for visualizing the in-situ expression and localization of **MAP17** in tissue sections.

Table 3: Validated Antibodies for MAP17 Immunohistochemistry



| Antibody                              | Host   | Clonality  | Recommended<br>Dilution | Reference |
|---------------------------------------|--------|------------|-------------------------|-----------|
| Anti-Map17<br>antibody<br>[EPR10372]  | Rabbit | Monoclonal | 1:100                   |           |
| Map17 Antibody<br>(NBP1-84290)        | Rabbit | Polyclonal | 1:200 - 1:500           |           |
| Anti-MAP17<br>Antibody, clone<br>165C | Mouse  | Monoclonal | 1:500 - 1:2,000         |           |

#### Protocol for Paraffin-Embedded Tissues:

- Deparaffinization and Rehydration:
  - Incubate slides in xylene (2 changes for 5 minutes each).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
  - · Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- Blocking:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Block non-specific binding with a suitable blocking serum (e.g., normal goat serum) for 30 minutes.
- Primary Antibody Incubation:



- Incubate with the primary MAP17 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
  - Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
  - Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).
- · Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through a graded ethanol series and clear in xylene.
  - Mount with a permanent mounting medium.

## **Western Blotting**

Western blotting is used to quantify the total amount of MAP17 protein in tissue or cell lysates.

Table 4: Validated Antibodies for MAP17 Western Blotting

| Antibody                              | Host   | Clonality  | Recommended<br>Dilution | Reference |
|---------------------------------------|--------|------------|-------------------------|-----------|
| Anti-Map17<br>antibody<br>[EPR10372]  | Rabbit | Monoclonal | Varies by batch         |           |
| Map17 Antibody<br>(NB400-151)         | Rabbit | Polyclonal | Not specified           |           |
| Map17 Antibody<br>(NBP1-84290)        | Rabbit | Polyclonal | 0.04 - 0.4 μg/ml        |           |
| Anti-MAP17<br>Antibody, clone<br>165C | Mouse  | Monoclonal | 1.0 μg/mL               |           |



#### Protocol:

- · Protein Extraction and Quantification:
  - Lyse cells or tissues in RIPA buffer with protease inhibitors.
  - Quantify protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
  - Separate 20-40 μg of protein lysate on a 12% SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- · Blocking and Antibody Incubation:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate with the primary MAP17 antibody overnight at 4°C.
- Secondary Antibody and Detection:
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

# Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a sensitive method for quantifying MAP17 mRNA expression levels.

Table 5: Validated RT-qPCR Primers for Human MAP17

| Primer  | Sequence (5' to 3')    |
|---------|------------------------|
| Forward | ATCCTGACCGTCGGAAACAAGG |
| Reverse | CTCGGGCACATTCTCATAGGCA |



#### Protocol:

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from cells or tissues using a suitable kit or TRIzol reagent.
  - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
- qPCR Reaction:
  - Prepare a reaction mix containing cDNA, forward and reverse primers for MAP17 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
  - Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Data Analysis:
  - $\circ$  Calculate the relative expression of **MAP17** using the  $\Delta\Delta$ Ct method, normalizing to the reference gene.

## Conclusion

MAP17 is a protein with highly restricted expression in normal tissues but is frequently overexpressed in a wide range of human carcinomas, where it plays a significant role in promoting tumorigenesis through the activation of various signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the role of MAP17 in cancer and other diseases. Further research into the intricate mechanisms of MAP17 action and its potential as a therapeutic target and biomarker is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The cargo protein MAP17 (PDZK1IP1) regulates the immune microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP17 overexpression is a common characteristic of carcinomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast tumor cells promotes the horizontal propagation of EMT, stemness, and metastasis by transferring the MAP17 protein between subsets of neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38α limits the contribution of MAP17 to cancer progression in breast tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. MAP17 predicts sensitivity to platinum-based therapy, EGFR inhibitors and the proteasome inhibitor bortezomib in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MAP17 contributes to non-small cell lung cancer progression via suppressing miR-27a-3p expression and p38 signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | MAP17, a ROS-dependent oncogene [frontiersin.org]
- 14. MAP17 is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MAP17 Expression in Human Tissues: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597279#map17-expression-in-different-human-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com